molecular formula C8H10F2N2O2 B12457247 ethyl [5-(difluoromethyl)-1H-pyrazol-1-yl]acetate

ethyl [5-(difluoromethyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B12457247
M. Wt: 204.17 g/mol
InChI Key: DMUJPJXTIMNSLT-UHFFFAOYSA-N
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Description

Ethyl [5-(difluoromethyl)-1H-pyrazol-1-yl]acetate is a chemical compound with the molecular formula C8H10F2N2O2. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms. The presence of the difluoromethyl group and the ethyl acetate moiety makes this compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [5-(difluoromethyl)-1H-pyrazol-1-yl]acetate typically involves the reaction of 5-(difluoromethyl)-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl [5-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole methyl derivatives .

Scientific Research Applications

Ethyl [5-(difluoromethyl)-1H-pyrazol-1-yl]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [5-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl [5-(difluoromethyl)-1H-pyrazol-1-yl]acetate can be compared with other similar compounds, such as:

  • Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 1-ethyl-5-(2,4-difluorophenyl)-1H-pyrazole-3-carboxylate

These compounds share structural similarities but differ in the nature and position of substituents, which can influence their chemical and biological properties .

Properties

Molecular Formula

C8H10F2N2O2

Molecular Weight

204.17 g/mol

IUPAC Name

ethyl 2-[5-(difluoromethyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C8H10F2N2O2/c1-2-14-7(13)5-12-6(8(9)10)3-4-11-12/h3-4,8H,2,5H2,1H3

InChI Key

DMUJPJXTIMNSLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC=N1)C(F)F

Origin of Product

United States

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